molecular formula C10H16BrNO B13638439 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine

5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine

Cat. No.: B13638439
M. Wt: 246.14 g/mol
InChI Key: WTVFMHHWYWRUCM-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The discovery of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine is rooted in the broader evolution of pyridine chemistry, which dates to the mid-19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but the functionalization of its ring system with halogen and alkoxy groups gained momentum in the 20th century with advances in electrophilic substitution and transition-metal-catalyzed reactions. The introduction of bromine at the 5-position reflects innovations in regioselective bromination, a process historically challenged by the formation of mixed isomers. Early methods using bromine (Br₂) in oleum were later supplanted by safer protocols employing N-bromosuccinimide (NBS) or HBr/H₂O₂ systems, which improved selectivity and scalability. The compound’s synthesis likely originated from such modern bromination techniques, coupled with alkoxylation strategies to introduce the 2-methylpropoxy group.

Significance of Pyridine Derivatives in Modern Chemical Research

Pyridine derivatives occupy a central role in chemical research due to their electronic diversity, biological activity, and versatility in supramolecular interactions. The bromine atom in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine enhances its electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann-type couplings to generate biaryl structures. Furthermore, the isobutoxy group contributes to lipophilicity, a critical property for drug candidates targeting membrane-bound enzymes or receptors. Comparative studies highlight the compound’s structural advantages over simpler pyridines, such as 2-bromo-5-methylpyridine, which lacks the steric and electronic modulation provided by the isobutoxy substituent. Table 1 illustrates key structural and functional differences between related pyridine derivatives.

Table 1: Structural Comparison of Select Pyridine Derivatives

Compound Name Substituents Key Properties
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine Br (C5), CH₃ (C4), OCH₂C(CH₃)₂ (C1) High electrophilicity, lipophilicity
2-Bromo-5-methylpyridine Br (C2), CH₃ (C5) Limited steric hindrance
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine Br (C3), OCH₂C(CH₃)₂ (C1), CH₃ (C4) Partial saturation enhances flexibility

Overview of Research Motivations and Academic Interest

Academic interest in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine stems from three primary factors:

  • Synthetic Utility : The compound serves as a precursor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex heteroaromatic systems. For example, Suzuki-Miyaura reactions with arylboronic acids yield biaryl pyridines with potential applications in liquid crystal design.
  • Biological Potential : Pyridine derivatives are renowned for antimicrobial, anticancer, and anti-inflammatory activities. The bromine and isobutoxy groups in this compound may enhance binding to therapeutic targets such as kinase enzymes or G-protein-coupled receptors.
  • Material Science Applications : Its rigid aromatic core and substituent-driven solubility make it a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Scope and Structure of the Present Review

This review systematically examines the synthesis, structural characterization, and multidisciplinary applications of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine. Subsequent sections will delve into:

  • Synthetic Methodologies : Evaluating bromination, alkoxylation, and cross-coupling techniques.
  • Spectroscopic and Computational Analyses : Leveraging NMR, X-ray crystallography, and density functional theory (DFT) to elucidate electronic properties.
  • Applications in Drug Discovery and Materials Chemistry : Highlighting case studies from recent literature.

Properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine

InChI

InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4,6,8H,5,7H2,1-3H3

InChI Key

WTVFMHHWYWRUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C=C1Br)OCC(C)C

Origin of Product

United States

Preparation Methods

Preparation of 5-bromo-2-methylpyridine Intermediate

A crucial precursor for the target compound is 5-bromo-2-methylpyridine , which can be synthesized via a multi-step process as disclosed in patent CN101560183B. The method is industrially viable, offering high yields and mild reaction conditions:

  • Step 1: Condensation and Decarboxylation

    • Diethyl malonate reacts with a basic metal (e.g., sodium) to form a salt.
    • 5-nitro-2-chloropyridine is added dropwise to this salt, undergoing condensation.
    • The product is then decarboxylated under acidic conditions to yield 5-nitro-2-methylpyridine.
  • Step 2: Hydrogenation Reduction

    • 5-nitro-2-methylpyridine is hydrogenated in the presence of a palladium on carbon catalyst (Pd/C) at 15–40 °C.
    • This reduces the nitro group to an amino group, producing 5-amino-2-methylpyridine.
  • Step 3: Bromination and Diazotization

    • 5-amino-2-methylpyridine is converted into its salt with acid and cooled to 0 to -10 °C.
    • Bromine is added slowly, followed by sodium nitrite in aqueous solution to perform diazotization.
    • After neutralization and extraction, 5-bromo-2-methylpyridine is obtained with a yield of approximately 92%.

This method is characterized by good catalytic efficiency, simple post-reaction treatment, and suitability for scale-up (Table 1).

Step Reaction Conditions Key Reagents Yield (%) Notes
1. Condensation & Decarboxylation Basic metal salt formation, acidic decarboxylation Diethyl malonate, 5-nitro-2-chloropyridine High Forms 5-nitro-2-methylpyridine
2. Hydrogenation Reduction 15–40 °C, Pd/C catalyst, 0.4 MPa H2 pressure 5-nitro-2-methylpyridine 97 Produces 5-amino-2-methylpyridine
3. Bromination & Diazotization 0 to -10 °C, Br2, NaNO2, followed by neutralization 5-amino-2-methylpyridine 92 Yields 5-bromo-2-methylpyridine

Table 1: Summary of 5-bromo-2-methylpyridine synthesis steps and yields

Introduction of the 2-methylpropoxy Group

The next key step is the alkylation of the pyridine nitrogen with a 2-methylpropoxy substituent to form 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine .

  • The synthesis likely involves nucleophilic substitution on a pyridine precursor bearing a suitable leaving group, followed by reaction with 2-methylpropanol or its derivatives.
  • The alkylation can be facilitated under basic conditions or via Williamson ether synthesis protocols, where the pyridine nitrogen acts as a nucleophile.
  • Bromination precedes or follows the alkylation depending on the synthetic route chosen.

Although explicit detailed procedures for this step are limited in open literature, general synthetic strategies for pyridine derivatives support this approach.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield (%) Reference
5-bromo-2-methylpyridine synthesis Condensation, decarboxylation, hydrogenation, bromination Diethyl malonate, 5-nitro-2-chloropyridine, Pd/C, Br2, NaNO2 90–97
Alkylation with 2-methylpropoxy group Nucleophilic substitution or Williamson ether synthesis 2-methylpropanol derivatives, base Not explicitly reported

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 5-bromo-4-methyl-1-(2-methylpropoxy)pyridine-2-carboxylic acid.

    Reduction: Formation of 4-methyl-1-(2-methylpropoxy)-2H-pyridine.

    Substitution: Formation of 5-azido-4-methyl-1-(2-methylpropoxy)-2H-pyridine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structural features allow it to form specific interactions with these targets, leading to desired biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparison of Key Physical and Structural Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine C₁₀H₁₄BrNO₂ 272.13 (calc.) Not reported Br (C5), CH₃ (C4), OCH₂CH(CH₃)₂ (C1)
5-Bromo-2-hydroxy-4-methylpyridine C₆H₆BrNO 188.03 Not reported Br (C5), CH₃ (C4), OH (C2)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₃H₁₈ClN₅ 415.87 268–287 Cl (C2), substituted phenyl groups
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 224.34 187–188 (dec.) Br (C5), Cl (C2), NH₂ (C4)

Key Observations :

  • Molecular Weight : Bromine’s high atomic mass significantly increases molecular weight compared to chlorine-containing analogs (e.g., 224.34 vs. 272.13 for the target compound).
  • Melting Points : Pyridine derivatives with polar substituents (e.g., -NH₂, -OH) exhibit higher melting points due to hydrogen bonding. For instance, 5-bromo-2-hydroxy-4-methylpyridine likely has a higher melting point than its alkoxy derivative (target compound), though specific data are unavailable .

Spectral and Structural Comparisons

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks include C-Br stretching (~600 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), and aromatic C-H bending (~800 cm⁻¹).
  • 5-Bromo-2-chloropyrimidin-4-amine : Shows N-H stretches (~3400 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹), absent in the target compound due to differences in heterocycle and substituents.
¹H NMR Spectroscopy:
  • Target Compound : Signals for the isobutoxy group (δ ~1.0 ppm for CH(CH₃)₂, δ ~3.5 ppm for OCH₂) and aromatic protons (δ ~6.5–8.0 ppm) would dominate.
  • 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine : Aromatic protons appear at δ 7.2–8.5 ppm, with amino protons at δ ~5.5 ppm. The absence of an amino group in the target compound simplifies its NMR spectrum.

Biological Activity

5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring substituted with a methyl group and a 2-methylpropoxy side chain. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it has a molecular weight of approximately 227.11 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine exhibit significant anticancer activity. For example, bromodomain-containing proteins like TRIM24 have been implicated in cancer progression. Compounds that inhibit these proteins can lead to reduced cell proliferation in various cancer types, including breast and lung cancer .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget ProteinEC50 (nM)Cancer Type
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridineTRIM24<100Breast, Lung
IACS-9571BRPF1<50Glioblastoma
Compound Xp53<200Head and Neck

The mechanism by which 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine exerts its biological effects is primarily through the modulation of epigenetic regulators. By inhibiting specific bromodomain-containing proteins, it disrupts the interaction between acetylated histones and bromodomain proteins, leading to altered gene expression profiles associated with tumor growth .

Case Studies

A notable case study involved the application of similar brominated pyridines in preclinical models of cancer. In vitro assays demonstrated that these compounds reduced cell viability in a dose-dependent manner, particularly in cell lines overexpressing TRIM24. The study highlighted the potential for developing selective inhibitors targeting these pathways for therapeutic use in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine suggests moderate absorption with a potential for high bioavailability due to its lipophilic nature. However, further studies are required to assess its toxicity profile comprehensively.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate (in DMSO)
Half-lifeTBD (to be determined)
MetabolismHepatic (via CYP450)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridine ring’s 1-position using 2-methylpropoxy groups under basic conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
  • Temperature : Moderate heating (60–80°C) minimizes side reactions such as ring bromination displacement .
  • Catalysts : Use of potassium carbonate or cesium fluoride improves alkoxy group introduction efficiency .
    • Characterization : Confirm regioselectivity via 1^1H NMR (e.g., methoxy proton integration) and LC-MS for molecular weight validation .

Q. How can researchers verify the stability of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., check for bromine loss above 150°C) .
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation, especially given the bromine substituent’s susceptibility to radical reactions .
  • Storage recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the 2-methylpropoxy group .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during the synthesis of brominated pyridine derivatives?

  • Methodological Answer : Discrepancies in bromine positioning (e.g., 4- vs. 5-bromo isomers) arise from competing electronic and steric effects. Mitigation approaches include:

  • Computational modeling : Use density functional theory (DFT) to predict bromine’s electrophilic aromatic substitution preferences based on charge distribution .
  • Directed ortho-metalation : Introduce directing groups (e.g., methoxy) to control bromine placement, followed by deprotection .
  • Cross-validation : Compare 13^{13}C NMR shifts with crystallographic data (e.g., C-Br bond lengths in X-ray structures) to confirm regiochemistry .

Q. How can intramolecular interactions in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine be exploited for crystal engineering?

  • Methodological Answer : The compound’s crystal packing is influenced by:

  • Weak interactions : C–H···O hydrogen bonds and π-π stacking between pyridine rings (3.5–4.0 Å interplanar distances) stabilize the lattice .
  • Co-crystallization : Co-formers like carboxylic acids can enhance solubility while retaining crystallinity for X-ray diffraction studies .
  • Polymorphism screening : Vapor diffusion with solvents of differing polarity (e.g., ethanol vs. hexane) to identify metastable forms .

Q. What methodologies resolve discrepancies in biological activity data for brominated pyridine derivatives?

  • Methodological Answer : Conflicting bioactivity reports (e.g., neuropharmacology vs. antimicrobial assays) require:

  • Metabolite profiling : LC-HRMS to identify degradation products or active metabolites interfering with assays .
  • Target engagement studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to specific receptors .
  • Batch consistency checks : Ensure >98% purity via HPLC and exclude trace solvents (e.g., residual DMF) that modulate activity .

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